N-(2-cyanophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide
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Overview
Description
N-(2-cyanophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a propanamide backbone, with additional functional groups such as a cyano group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-cyanophenylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate N-(2-cyanophenyl)-4-methoxybenzenesulfonamide.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 3-bromopropanoic acid under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(2-cyanophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The cyano group and methoxyphenyl group may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide
- 1-(2-cyanophenyl)-N-(4-methoxyphenyl)methanesulfonamide
Comparison
Compared to similar compounds, N-(2-cyanophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide has a unique propanamide backbone, which may confer different chemical reactivity and biological activity. The presence of the sulfonyl group in the propanamide structure distinguishes it from other sulfonamide derivatives, potentially leading to unique applications and effects.
Properties
IUPAC Name |
N-(2-cyanophenyl)-3-(4-methoxyphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-23-14-6-8-15(9-7-14)24(21,22)11-10-17(20)19-16-5-3-2-4-13(16)12-18/h2-9H,10-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBKLLQWKUERIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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